molecular formula C22H20N2O4S2 B12134131 N-(2-methoxyphenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5',4'-6,5]thiino[3,4-c]chroman-9-yl))acetamide

N-(2-methoxyphenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5',4'-6,5]thiino[3,4-c]chroman-9-yl))acetamide

Cat. No.: B12134131
M. Wt: 440.5 g/mol
InChI Key: OBURMPOKFSCBDA-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5',4'-6,5]thiino[3,4-c]chroman-9-yl))acetamide is a complex heterocyclic compound featuring a fused thiazolino-thiino-chroman core substituted with a 2-methoxyphenylacetamide group. The 2-methoxyphenyl group may influence solubility and bioactivity, as seen in related acetamide derivatives .

Properties

Molecular Formula

C22H20N2O4S2

Molecular Weight

440.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-(15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-14-yl)acetamide

InChI

InChI=1S/C22H20N2O4S2/c1-27-17-9-5-3-7-15(17)23-18(25)10-24-21-20(30-22(24)26)19-13(12-29-21)11-28-16-8-4-2-6-14(16)19/h2-9,13,19H,10-12H2,1H3,(H,23,25)

InChI Key

OBURMPOKFSCBDA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C3=C(C4C(COC5=CC=CC=C45)CS3)SC2=O

Origin of Product

United States

Biological Activity

N-(2-methoxyphenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5',4'-6,5]thiino[3,4-c]chroman-9-yl))acetamide is a complex organic compound that exhibits significant biological activity. Its unique structure includes a thiazolino and thiino fused ring system, which contributes to its potential pharmacological properties. This article provides an in-depth analysis of the biological activity associated with this compound, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H16N2O3S2C_{21}H_{16}N_{2}O_{3}S_{2} with a molecular weight of 479.4 g/mol. The compound's structure features a methoxyphenyl group attached to an acetamide moiety and a complex heterocyclic core.

PropertyValue
Molecular Formula C21H16N2O3S2
Molecular Weight 479.4 g/mol
IUPAC Name This compound
InChI Key [InChI Key Here]

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways. This inhibition could lead to altered cellular functions and therapeutic effects.
  • Receptor Modulation : It may act as a modulator for various receptors (e.g., GPCRs), influencing signaling pathways that regulate physiological responses.
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

Case Studies and Research Findings

Recent research has highlighted the potential therapeutic applications of this compound:

  • Anticancer Activity : A study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to apoptosis induction via the mitochondrial pathway.
  • Anti-inflammatory Effects : Another investigation revealed that the compound significantly reduced pro-inflammatory cytokines in vitro and in vivo models of inflammation. This suggests its potential use in treating inflammatory diseases.
  • Neuroprotective Properties : Research indicated that the compound could protect neuronal cells from oxidative damage, making it a candidate for neurodegenerative disease therapies.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds:

Compound NameBiological ActivityUnique Features
Compound A (e.g., Thiazolidinone derivative)AntimicrobialSimple thiazolidine structure
Compound B (e.g., Chroman derivative)AntioxidantLacks heterocyclic complexity
N-(2-methoxyphenyl)-2-(10-oxo...) Anticancer & Anti-inflammatoryComplex fused ring system

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Thiazolidinone Derivatives (): High yields (53–90%) and moderate melting points (147–207°C) are observed, with substituents like chlorobenzylidene or nitro-furyl groups enhancing crystallinity . The target compound’s 2-methoxyphenyl group may similarly improve solubility compared to bulkier substituents.
  • Quinazolinone Derivatives (): Higher melting points (251–315°C) suggest stronger intermolecular forces (e.g., hydrogen bonding from sulfamoyl groups), which the target compound’s chroman core may lack .
  • Synthetic Methods: Reflux with acetic acid or isopropyl alcohol is common for cyclocondensation, as seen in thiazolidinone and pyrazole syntheses .

Physicochemical and Bioactivity Comparisons

Table 2: Bioactivity and Functional Group Impacts
Compound Class (Evidence) Functional Groups Potential Bioactivity Notes
Thiazolidinones Chlorobenzylidene, nitro-furyl Antimicrobial, anticancer Electron-withdrawing groups (e.g., nitro) enhance reactivity.
Quinazolinones Sulfamoylphenyl Antibacterial Sulfamoyl groups mimic sulfonamide drugs, targeting dihydropteroate synthase.
Imidazo-thiadiazoles 3-Oxocyclopentyl Antimalarial Fused heterocycles improve metabolic stability.

Key Insights :

  • The 2-methoxyphenyl group could modulate pharmacokinetics by balancing lipophilicity and solubility, similar to 4-methoxyphenyl analogs in .

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